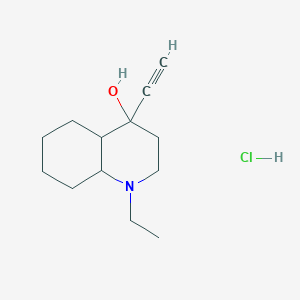
4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes an ethyl group, an ethynyl group, and a decahydroquinoline core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the decahydroquinoline core, followed by the introduction of the ethyl and ethynyl groups. The final step involves the formation of the hydrochloride salt.
Decahydroquinoline Core Synthesis: This step often involves the hydrogenation of quinoline derivatives under high pressure and temperature conditions using catalysts such as palladium on carbon (Pd/C).
Ethyl Group Introduction: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base like sodium hydride (NaH).
Ethynyl Group Introduction: The ethynyl group is typically added through Sonogashira coupling reactions, which involve the use of palladium catalysts and copper co-catalysts.
Hydrochloride Salt Formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Strict quality control measures are implemented to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas (H₂) and palladium catalysts can further hydrogenate the compound, altering its structure and properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalysts (Pd/C)
Substitution: Sodium hydride (NaH), ethyl halides, palladium catalysts
Major Products Formed:
Oxidation Products: Quinoline derivatives
Reduction Products: Further hydrogenated quinoline compounds
Substitution Products: Functionalized quinoline derivatives
Scientific Research Applications
1-Ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
1-Ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride can be compared with other quinoline derivatives, such as:
Quinine: A naturally occurring compound with antimalarial properties.
Nalidixic Acid: A synthetic quinolone antibiotic used to treat bacterial infections.
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Uniqueness: The presence of both ethyl and ethynyl groups in 1-ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride distinguishes it from other quinoline derivatives. These functional groups confer unique chemical and biological properties, making it a valuable compound for research and development.
Comparison with Similar Compounds
- Quinine
- Nalidixic Acid
- Chloroquine
Properties
CAS No. |
62233-59-4 |
|---|---|
Molecular Formula |
C13H22ClNO |
Molecular Weight |
243.77 g/mol |
IUPAC Name |
1-ethyl-4-ethynyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13;/h1,11-12,15H,4-10H2,2H3;1H |
InChI Key |
XQIYUECFRFXMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C2C1CCCC2)(C#C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















